molecular formula C15H10ClN3O4S B2725262 2-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 313404-28-3

2-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2725262
CAS No.: 313404-28-3
M. Wt: 363.77
InChI Key: ZBQOUVMLWCQQRG-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS 313404-28-3) is a high-purity benzothiazole-based small molecule supplied for research and development purposes. This compound features a benzamide scaffold substituted with chloro and nitro groups, linked to a 4-methoxy-6-nitrobenzothiazole moiety. Its molecular formula is C15H10ClN3O4S and it has a molecular weight of 363.77 g/mol . Benzothiazole derivatives represent a versatile and significant class of heterocyclic compounds in medicinal chemistry, extensively investigated for their diverse biological activities . This compound is of particular interest in oncology research, as 2-substituted benzothiazoles and their structural hybrids have demonstrated notable anticancer activity and are the subject of recent SAR (Structure-Activity Relationship) studies to develop novel, efficient candidates with high efficacy and reduced toxicity . The structural framework of this compound makes it a valuable scaffold for exploring new anticancer agents . Furthermore, benzothiazole derivatives are recognized for their potent antibacterial potential and have been shown to act through multiple mechanisms against drug-resistant bacteria. Reported mechanisms for similar benzothiazole compounds include the inhibition of key bacterial enzymes such as DNA gyrase, which is critical for DNA replication, and uridine diphosphate-N-acetyl enolpyruvyl glucosamine reductase (MurB), an essential enzyme in bacterial cell wall biosynthesis . Researchers can utilize this compound as a key intermediate or building block for the synthesis of novel molecules, or as a pharmacophore for in vitro biological screening against various therapeutic targets. This product is provided For Research Use Only. It is strictly not intended for human therapeutic, diagnostic, or veterinary use.

Properties

IUPAC Name

2-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O4S/c1-23-11-6-8(19(21)22)7-12-13(11)17-15(24-12)18-14(20)9-4-2-3-5-10(9)16/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQOUVMLWCQQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of benzothiazole derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzothiazole Core : Cyclization of thiourea derivatives with ortho-substituted anilines.
  • Nitration : Introduction of the nitro group using nitrating agents.
  • Methoxylation : Methylation reactions to introduce the methoxy group.
  • Amidation : Formation of the benzamide linkage through reaction with suitable amines.

Key structural data includes a molecular formula of C17H16ClN3O4SC_{17}H_{16}ClN_{3}O_{4}S and a notable melting point that varies based on purity .

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Benzothiazole derivatives have been reported to exhibit significant antimicrobial properties. In vitro studies indicate that this compound may inhibit the growth of various bacterial strains, potentially through interference with bacterial protein synthesis or cell wall integrity .

Anticancer Activity

Research indicates that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, related benzothiazole derivatives have shown cytotoxic effects against human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cell lines . The mechanism may involve the activation of caspase pathways leading to programmed cell death.

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in cancer treatment:

  • Study on Cytotoxicity : A study demonstrated that related compounds exhibited IC50 values in the micromolar range against MCF-7 cells, indicating significant cytotoxicity .
    CompoundCell LineIC50 (µM)
    Compound AMCF-70.65
    Compound BMDA-MB-2312.41
    2-chloro-N-(4-methoxy-6-nitro...)MEL-8TBD
  • Mechanistic Insights : Flow cytometry assays revealed that these compounds could act as potent inducers of apoptosis in treated cells, suggesting their potential use in therapeutic applications against various cancers .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including 2-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide, as anticancer agents. These compounds are being investigated for their ability to inhibit specific enzymes and receptors involved in cancer progression.

  • Case Study: A series of benzothiazole derivatives were synthesized and tested for their anti-proliferation capabilities against breast cancer cell lines (e.g., MCF-7 and SK-BR-3). Compounds showed promising results in inhibiting cell growth, suggesting that similar derivatives could be developed for targeted cancer therapy .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria and fungi. The presence of the benzothiazole moiety is known to enhance biological activity.

  • Research Findings: Studies have indicated that benzothiazole derivatives exhibit inhibitory effects on various pathogens, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Benzothiazole derivatives are also being explored for their anti-inflammatory properties. The mechanism may involve the inhibition of specific inflammatory pathways.

  • Example Application: Compounds similar to this compound have been tested for their ability to reduce inflammation in preclinical models, indicating a pathway for therapeutic development .

Electronic Materials

The unique electronic properties of benzothiazole derivatives make them suitable for applications in organic electronics, including OLEDs (Organic Light Emitting Diodes) and photovoltaic cells.

PropertyValue
Band Gap~2.0 eV
ConductivityModerate
StabilityHigh under ambient conditions

The compound's stability and electronic characteristics suggest it could be utilized in developing advanced materials with specific electronic functionalities .

Photonic Applications

Due to its optical properties, this compound can be explored for photonic applications such as sensors and light-emitting devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide with structurally related compounds, emphasizing substituent effects, physicochemical properties, and reported applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
Target Compound : this compound - 4-OCH₃, 6-NO₂ on benzothiazole
- 2-Cl on benzamide
C₁₅H₁₀ClN₃O₄S 387.78 g/mol Hypothesized pesticidal/antimicrobial activity (inferred from nitro and chloro substituents) .
4-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide - 6-CH₃ on benzothiazole
- 2-NO₂, 4-Cl on benzamide
C₁₅H₁₀ClN₃O₃S 371.84 g/mol Structural analog with methyl substitution; potential anti-inflammatory activity .
2-(4-Chlorobenzoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide - 6-CH₃ on benzothiazole
- 4-Cl on benzoyl
C₂₂H₁₅ClN₂O₂S 406.88 g/mol Larger molecular size; enhanced lipophilicity due to benzoyl group.
2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide - 6-CH₃ on benzothiazole
- 4-NO₂, 2-Cl on benzamide
- Phenyl linker
C₂₁H₁₄ClN₃O₃S 435.87 g/mol Extended conjugation; potential use in optoelectronics or as a kinase inhibitor.
3-Chloro-N-[6-methoxybenzo[d]thiazol-2-yl]benzamide - 6-OCH₃ on benzothiazole
- 3-Cl on benzamide
C₁₅H₁₁ClN₂O₂S 342.78 g/mol Simplified structure; reported in metabolite studies of Brassicas .

Key Observations:

Methoxy vs. Methyl: Methoxy groups (electron-donating) in the target compound may improve solubility compared to methyl-substituted analogs (e.g., ), while methyl groups enhance lipophilicity . Chlorine Position: The 2-chloro substitution on benzamide (target compound) vs. 4-chloro () alters steric and electronic profiles, impacting intermolecular interactions .

Biological Activity :

  • Benzothiazole-amide derivatives with nitro groups (e.g., ) have shown anti-inflammatory and analgesic properties .
  • Chlorinated analogs (e.g., ) are explored as pesticides, aligning with the pesticidal applications of structurally related sulfonylurea compounds (e.g., chlorsulfuron) .

Synthetic Accessibility :

  • The target compound’s nitro and methoxy groups may complicate synthesis compared to simpler analogs (e.g., ), requiring controlled reaction conditions to avoid over-oxidation .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 2-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide?

  • Methodological Answer : Synthesis typically involves multi-step pathways, starting with the preparation of the benzothiazole core. For example, condensation of 2-amino-4-methoxy-6-nitrobenzothiazole with 2-chlorobenzoyl chloride in a polar aprotic solvent (e.g., pyridine) under reflux conditions is a common approach. Reaction monitoring via TLC and purification via column chromatography or recrystallization (e.g., using methanol) are critical for obtaining high-purity products . Key parameters include stoichiometric control of acyl chloride, temperature optimization (60–80°C), and inert atmosphere to prevent hydrolysis.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon assignments. For example, the methoxy group typically appears as a singlet near δ 3.8 ppm .
  • IR : Identify key functional groups (amide C=O stretch ~1650 cm1^{-1}, nitro group ~1520 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Begin with in vitro assays:
  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) based on structural analogs (e.g., PFOR enzyme inhibition in anaerobic organisms) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

  • Methodological Answer : Crystallize the compound using slow evaporation (e.g., methanol/chloroform mixture). Use SHELX software for structure solution and refinement . Key considerations:
  • Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H⋯N or C–H⋯O bonds) stabilizing the crystal lattice .
  • Torsion Angles : Analyze dihedral angles between the benzamide and benzothiazole moieties to assess planarity .
  • Validation : Cross-validate with PLATON or CCDC tools to ensure geometric accuracy .

Q. What strategies optimize yield in large-scale synthesis while maintaining purity?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate acylation .
  • Solvent Optimization : Compare DMF (high solubility) vs. THF (ease of removal) .
  • Workflow Automation : Use continuous flow reactors for precise control of reaction parameters (temperature, residence time) .
  • Purification : Implement preparative HPLC with a C18 column and acetonitrile/water gradient for >95% purity .

Q. How can computational modeling predict structure-activity relationships (SAR)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on the nitro group’s electron-withdrawing effects and chloro substituent’s steric contributions .
  • QSAR Models : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

Q. What analytical approaches resolve contradictions in spectral data interpretation?

  • Methodological Answer :
  • 2D NMR : Use 1H^1H-13C^{13}C HSQC and HMBC to assign overlapping signals (e.g., distinguishing aromatic protons in crowded regions) .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., nitazoxanide derivatives) .

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